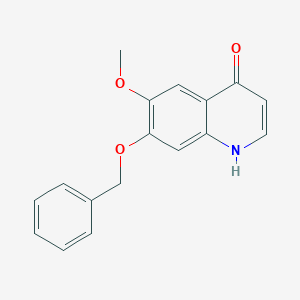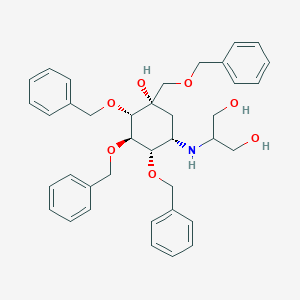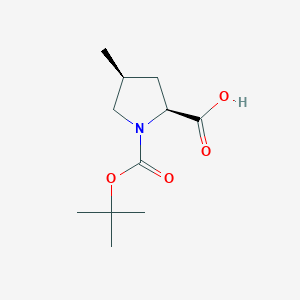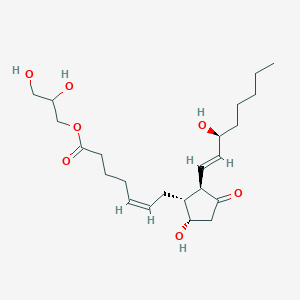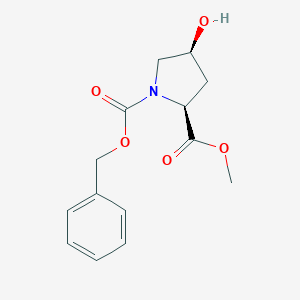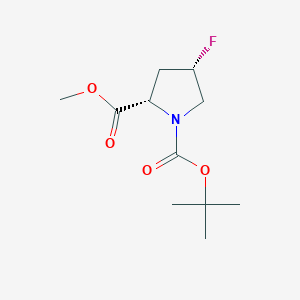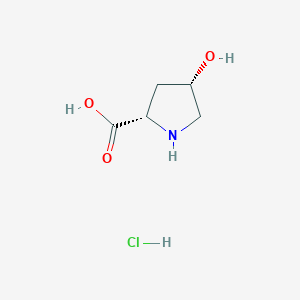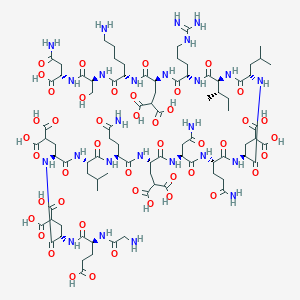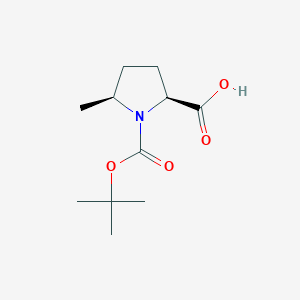![molecular formula C8H13N3O2 B151375 Hexahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dione CAS No. 130947-37-4](/img/structure/B151375.png)
Hexahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dione, also known as cyclothiazomycin, is a natural product that was first isolated from Streptomyces sp. in 1996. It belongs to the family of diazepinomicin antibiotics and exhibits potent antibacterial activity against a wide range of Gram-positive bacteria. In recent years, there has been growing interest in the synthesis, mechanism of action, and potential applications of cyclothiazomycin in scientific research.
Wirkmechanismus
The mechanism of action of Hexahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dioneycin is not fully understood, but it is believed to involve the inhibition of bacterial DNA gyrase and topoisomerase IV, two essential enzymes that are involved in DNA replication and repair. Cyclothiazomycin has also been found to disrupt the cell membrane of bacteria, leading to cell death.
Biochemische Und Physiologische Effekte
Cyclothiazomycin has been found to have several biochemical and physiological effects on bacteria, including the inhibition of DNA synthesis, the disruption of cell membrane integrity, and the induction of oxidative stress. In addition, Hexahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dioneycin has been found to stimulate the production of reactive oxygen species in bacteria, leading to increased levels of oxidative damage and cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Hexahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dioneycin in lab experiments is its potent antibacterial activity against a wide range of Gram-positive bacteria, including multidrug-resistant strains. In addition, Hexahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dioneycin has been found to exhibit low toxicity towards mammalian cells, making it a promising candidate for the development of new antibiotics. However, the complex chemical synthesis of Hexahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dioneycin and its limited availability may be a limitation for some researchers.
Zukünftige Richtungen
There are several potential future directions for the study of Hexahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dioneycin. One area of research is the development of new synthetic routes that are more efficient and scalable, which could help to increase the availability of Hexahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dioneycin for scientific research. Another area of research is the investigation of the mechanism of action of Hexahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dioneycin in more detail, which could help to identify new targets for antibiotic development. Finally, the potential use of Hexahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dioneycin as a therapeutic agent for the treatment of bacterial infections and other diseases should be explored further.
Synthesemethoden
The synthesis of Hexahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dioneycin involves a complex series of chemical reactions that require expertise in organic chemistry. The first total synthesis of Hexahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dioneycin was reported in 2004, which involved the use of a convergent approach to assemble the molecule from two key building blocks. Since then, several other synthetic routes have been developed, including a more efficient and scalable method that was reported in 2015.
Wissenschaftliche Forschungsanwendungen
Cyclothiazomycin has been found to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. Its antibacterial activity has been extensively studied, and it has been shown to be effective against multidrug-resistant strains of Staphylococcus aureus and Streptococcus pneumoniae. In addition, Hexahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dioneycin has been found to inhibit the growth of several fungi, including Candida albicans and Aspergillus fumigatus.
Eigenschaften
CAS-Nummer |
130947-37-4 |
|---|---|
Produktname |
Hexahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dione |
Molekularformel |
C8H13N3O2 |
Molekulargewicht |
183.21 g/mol |
IUPAC-Name |
2,3,4,6,7,8,10,10a-octahydropyrazino[1,2-d][1,4]diazepine-1,9-dione |
InChI |
InChI=1S/C8H13N3O2/c12-7-5-6-8(13)10-2-4-11(6)3-1-9-7/h6H,1-5H2,(H,9,12)(H,10,13) |
InChI-Schlüssel |
AXJIKILFQVNSTL-UHFFFAOYSA-N |
SMILES |
C1CN2CCNC(=O)C2CC(=O)N1 |
Kanonische SMILES |
C1CN2CCNC(=O)C2CC(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



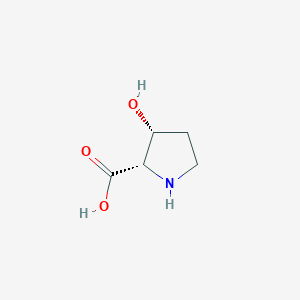

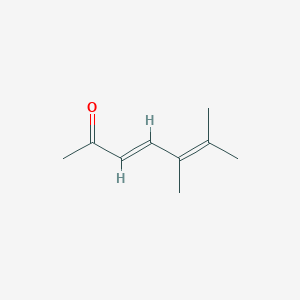
![2-[4-(4-Isopropylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B151305.png)
